Methyl isonicotinate
Overview
Description
Methyl isonicotinate, also known as methyl pyridine-4-carboxylate, is a chemical compound with the molecular formula C₇H₇NO₂. It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate group. This compound is slightly toxic and has an irritating effect on the eyes, skin, and respiratory tract . It is primarily used as a semiochemical in pest management, particularly for thrips .
Mechanism of Action
Target of Action
Methyl isonicotinate, also known as 4-pyridine carboxylic acid or isonicotinic acid methyl ester , is primarily used as a semiochemical . It is used as an active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
Mode of Action
The only known effect of this compound is that it influences the movement of thrips . It is thought that methyl nicotinate, a similar compound, promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Result of Action
The primary known effect of this compound is its influence on the movement of thrips . It is used as an active ingredient in sticky thrip traps to monitor and catch these pests in greenhouses .
Action Environment
This compound is primarily used in greenhouses as a lure in combination with colored sticky traps for enhanced monitoring of thrips .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl isonicotinate It is known that it is used as a semiochemical, which means it is involved in the communication between organisms . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.
Cellular Effects
The cellular effects of This compound It is known to be slightly toxic to the human body, causing irritation to the eyes, skin, and respiratory tract
Molecular Mechanism
The molecular mechanism of This compound It is known to influence the movement of thrips, a type of insect, which suggests it may interact with certain receptors or other biomolecules in these organisms . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Preparation Methods
Methyl isonicotinate can be synthesized through the esterification of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then neutralized with sodium carbonate . The general reaction is as follows:
Isonicotinic acid+MethanolSulfuric acidMethyl isonicotinate+Water
In industrial settings, the production methods are similar but optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl isonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isonicotinic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on the movement of thrips, making it useful in pest management.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and as a laboratory reagent.
Comparison with Similar Compounds
Methyl isonicotinate has several constitutional isomers, including methyl nicotinate, 2-nitrotoluene, and salicylamide . These compounds have the same molecular formula but differ in the connectivity between atoms, resulting in different chemical properties and applications. This compound is unique in its specific use as a semiochemical for thrips management, which sets it apart from its isomers.
Properties
IUPAC Name |
methyl pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYLDUSSBULGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062433 | |
Record name | Methyl isonicotinate | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
Record name | Methyl isonicotinate | |
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Vapor Pressure |
0.27 [mmHg] | |
Record name | Methyl isonicotinate | |
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CAS No. |
2459-09-8 | |
Record name | Methyl isonicotinate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2459-09-8 | |
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Record name | Methyl isonicotinate | |
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Record name | Methyl isonicotinate | |
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Record name | 4-Pyridinecarboxylic acid, methyl ester | |
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Record name | Methyl isonicotinate | |
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Record name | Methyl isonicotinate | |
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Record name | 4-CARBOMETHOXYPYRIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH74GPR4IK | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mode of action is not fully elucidated, research suggests that methyl isonicotinate primarily targets the olfactory system of thrips. [] This interaction triggers behavioral changes, particularly increased walking and take-off behaviors. [] It is believed to act as a kairomone, a chemical signal that benefits the receiver (thrips) at the expense of the emitter (the plant or a synthetic source). [, ]
A: Studies demonstrate that this compound stimulates both walking and take-off behavior in adult female western flower thrips. [] This effect is dose-dependent and influenced by the host plant. [] The increased activity likely contributes to enhanced trap capture observed in field and greenhouse studies. [, , , , , , , , , ]
A: Research in nectarine orchards suggests that this compound remains an effective lure throughout different plant growth stages, despite potential competition from varying host plant odors. [] This finding highlights its potential for practical applications in thrips management.
A: The molecular formula is C7H7NO2, and its molecular weight is 137.14 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , ] These techniques provide information about the compound's structure, functional groups, and interactions with other molecules.
A: Studies have evaluated various dispenser types, including commercial sachets, altered commercial sachets, polyethylene bags, and cotton rolls. [] The release rate is influenced by factors like dispenser type, loading amount, temperature, and air flow. []
A: Temperature is a major determinant of release rate from passive dispensers. [] As expected, higher temperatures generally result in faster release rates. Understanding these factors is crucial for optimizing the use of this compound in pest management strategies.
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